1-Bromo-2-fluoro-3-propoxybenzene
Description
1-Bromo-2-fluoro-3-propoxybenzene (CAS 1881329-49-2) is a halogenated aromatic compound with the molecular formula C₉H₁₀BrFO. Its structure features a benzene ring substituted with bromine (position 1), fluorine (position 2), and a propoxy group (-OCH₂CH₂CH₃, position 3). This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. It is commercially available at 95% purity (YF-2396, MFCD29043783) .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTAHJYIWMYGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-propoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-propoxybenzene using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the propoxy and fluoro substituents retained.
Scientific Research Applications
1-Bromo-2-fluoro-3-propoxybenzene has several applications in scientific research:
Biology and Medicine: Its derivatives may be explored for potential biological activities, although specific applications in medicine are still under research.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3-propoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring before being replaced by a nucleophile . In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the benzene ring and the boronic acid .
Comparison with Similar Compounds
Substituent Position Isomers
Variations in substituent positions significantly alter physicochemical properties. For example:
- 1-Bromo-4-fluoro-2-propoxybenzene (CAS 473417-38-8): Fluorine at position 4 and propoxy at position 2.
- 2-Bromo-1-fluoro-4-propoxybenzene (CAS 1547625-49-9): Bromine at position 2 and fluorine at position 1. The steric hindrance from bromine in the ortho position may reduce reactivity in nucleophilic substitution reactions .
Halogen-Substituted Analogs
Replacing fluorine with other halogens modifies electronic and steric profiles:
- 1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4): Chlorine at position 3 and methoxy at position 2. Chlorine’s stronger electron-withdrawing effect increases electrophilic substitution reactivity compared to fluorine. Methoxy’s smaller size enhances solubility in polar solvents relative to propoxy .
- 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2): A trihalogenated analog with bromine, chlorine, and fluorine. Its higher molecular weight (209.45 g/mol) and density (1.72 g/cm³) suggest greater stability but lower solubility in aqueous systems .
Alkoxy Group Variations
Alkoxy chain length impacts lipophilicity and steric effects:
Nitro-Substituted Derivatives
Nitro groups introduce reactivity and hazards:
- 1-Bromo-5-fluoro-3-nitro-2-propan-2-yloxybenzene (CAS 1375068-62-4): Nitro at position 3 increases toxicity and requires stringent safety protocols (e.g., immediate decontamination upon exposure) .
Data Table: Key Properties of Selected Compounds
Biological Activity
1-Bromo-2-fluoro-3-propoxybenzene is an organic compound with the molecular formula CHBrF and a molecular weight of 233.08 g/mol. This compound has garnered attention in both chemical and biological research due to its unique substituent pattern, which influences its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Molecular Structure
The structure of this compound can be represented as follows:
- Bromine (Br) : A halogen that can enhance electrophilic reactivity.
- Fluorine (F) : An electronegative atom that can affect the compound's polarity and solubility.
- Propoxy Group : This alkoxy group can enhance solubility in organic solvents and biological systems.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.08 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its electrophilic character, making it a potential inhibitor or modulator in biochemical pathways. The propoxy group may facilitate membrane permeability, allowing for better interaction with cellular targets.
Potential Applications
This compound has several potential applications in biological research:
- Pharmaceutical Development : It may serve as a precursor for synthesizing biologically active compounds.
- Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme mechanisms through competitive inhibition assays.
- Antimicrobial Activity : Preliminary studies suggest potential activity against specific bacterial strains, warranting further investigation.
Study 1: Enzyme Interaction
A study conducted by researchers at the Royal Society of Chemistry examined the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could act as a moderate inhibitor, affecting the metabolism of certain drugs. The study utilized kinetic assays to measure inhibition rates, providing insight into dosage implications for pharmaceutical applications .
Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted the antimicrobial properties of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations that could be explored for therapeutic uses .
Study 3: Synthesis and Biological Evaluation
A recent synthesis study demonstrated the efficient production of this compound via electrophilic aromatic substitution. Following synthesis, biological evaluations were performed to assess cytotoxicity against cancer cell lines. The compound exhibited selective cytotoxicity, suggesting potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
